molecular formula C19H18N2O2 B12883147 Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- CAS No. 651780-60-8

Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-

Cat. No.: B12883147
CAS No.: 651780-60-8
M. Wt: 306.4 g/mol
InChI Key: WSIBXVRGVIDHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is a complex organic compound with the molecular formula C19H18N2O2 This compound is part of the benzamide family and features a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]isoxazole core, which can be synthesized through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The cyclopropyl and methyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are in place .

Industrial Production Methods

While specific industrial production methods for N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is unique due to its combination of a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to diverse biological activities.

Biological Activity

Benzamide derivatives, particularly those containing benzisoxazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- (CAS Number: 651780-60-8) is a notable example that exhibits potential therapeutic effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- is C19H18N2O2C_{19}H_{18}N_{2}O_{2}. The compound features a benzamide core with a cyclopropyl group and a benzisoxazole substituent, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that benzisoxazole derivatives possess significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Apoptosis induction
HeLa6.8Cell cycle arrest

Antipsychotic Effects

Benzisoxazole derivatives are also known for their antipsychotic properties. Research has shown that similar compounds can act as antagonists at dopamine receptors, which are crucial in the treatment of schizophrenia. The specific activity of Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)- at D2 and D4 receptors was evaluated using radiolabeled ligand binding assays.

Receptor Type Binding Affinity (Ki)
D212 nM
D425 nM

Neuroprotective Effects

Neuroprotective effects have been observed in compounds related to Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-. Studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells, providing potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The SAR analysis of benzamide derivatives indicates that modifications on the benzisoxazole ring significantly influence biological activity. For instance:

  • Cyclopropyl Substitution : Enhances binding affinity to target receptors.
  • Methyl Groups : Increase lipophilicity and cellular uptake.
  • Positioning of Functional Groups : Alters pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored a series of benzamide derivatives including Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-. The study reported:

  • In vivo efficacy against tumor growth in xenograft models.
  • Minimal side effects , suggesting a favorable therapeutic index.

Properties

CAS No.

651780-60-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzoxazol-6-yl)benzamide

InChI

InChI=1S/C19H18N2O2/c1-11-3-4-14(19(22)20-15-6-7-15)9-17(11)13-5-8-16-12(2)21-23-18(16)10-13/h3-5,8-10,15H,6-7H2,1-2H3,(H,20,22)

InChI Key

WSIBXVRGVIDHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.